molecular formula C7H6BrFMg B3272518 Magnesium, bromo[(2-fluorophenyl)methyl]- CAS No. 56812-58-9

Magnesium, bromo[(2-fluorophenyl)methyl]-

Cat. No.: B3272518
CAS No.: 56812-58-9
M. Wt: 213.33 g/mol
InChI Key: GZYAXZWZSJHLQA-UHFFFAOYSA-M
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Description

Magnesium, bromo[(2-fluorophenyl)methyl]- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a [(2-fluorophenyl)methyl] group. This unique structure makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium, bromo[(2-fluorophenyl)methyl]- is typically prepared through the reaction of magnesium metal with bromo[(2-fluorophenyl)methyl] in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium turnings and bromo[(2-fluorophenyl)methyl] in large reactors equipped with efficient stirring and temperature control systems. The reaction is monitored closely to ensure complete conversion and high yield of the desired Grignard reagent.

Chemical Reactions Analysis

Types of Reactions: Magnesium, bromo[(2-fluorophenyl)methyl]- undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with electrophiles such as carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves the use of carbonyl compounds and anhydrous solvents like THF or diethyl ether.

    Substitution Reactions: Often carried out in the presence of a catalyst such as palladium or nickel.

    Coupling Reactions: Requires the use of a palladium catalyst and a base such as potassium carbonate.

Major Products Formed:

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Biaryl Compounds: Resulting from coupling reactions with aryl halides.

Scientific Research Applications

Magnesium, bromo[(2-fluorophenyl)methyl]- has several applications in scientific research:

    Organic Synthesis: Used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.

    Material Science: Employed in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism of action of magnesium, bromo[(2-fluorophenyl)methyl]- involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium atom plays a crucial role in stabilizing the negative charge on the nucleophile, thereby enhancing its reactivity.

Comparison with Similar Compounds

  • Magnesium, bromo[(4-fluorophenyl)methyl]-
  • Magnesium, bromo[(3-fluorophenyl)methyl]-
  • Magnesium, bromo[(2-chlorophenyl)methyl]-

Comparison: Magnesium, bromo[(2-fluorophenyl)methyl]- is unique due to the presence of the fluorine atom at the ortho position, which can influence the reactivity and selectivity of the compound in various reactions. Compared to its analogs with different halogen substitutions, this compound may exhibit different electronic and steric properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

magnesium;1-fluoro-2-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYAXZWZSJHLQA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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